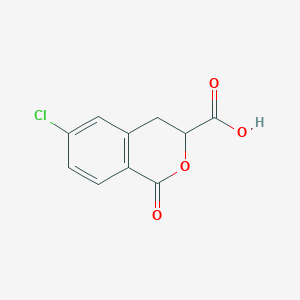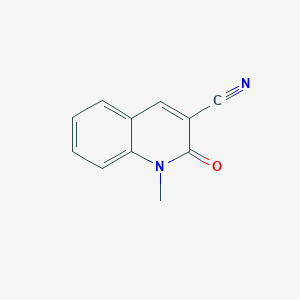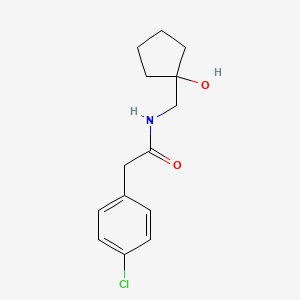
(2S)-2-Isoquinolin-1-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Isoquinolin-1-ylpropan-1-amine, also known as IQP or IQP-1, is a chemical compound that belongs to the family of substituted amphetamines. It is a chiral molecule with two enantiomers, (R)-IQP and (S)-IQP, and has been the subject of scientific research due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of (2S)-2-Isoquinolin-1-ylpropan-1-amine involves its interaction with dopamine and norepinephrine transporters in the brain. This compound binds to these transporters and inhibits the reuptake of dopamine and the release of norepinephrine, leading to an increase in their levels in the synaptic cleft. This results in improved neurotransmission and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the levels of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, attention, and motivation. This compound also increases the levels of serotonin, another neurotransmitter that is involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-Isoquinolin-1-ylpropan-1-amine has several advantages as a research tool, including its ability to selectively target dopamine and norepinephrine transporters, which are implicated in various neurological disorders. However, there are also limitations to its use, including its potential for abuse and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-Isoquinolin-1-ylpropan-1-amine. One area of interest is its potential use as a treatment for depression, as studies have shown that it may be effective in improving mood and reducing symptoms of depression. Another area of interest is its potential use as a cognitive enhancer, as it has been shown to improve attention and working memory in animal studies. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and its potential for abuse.
Métodos De Síntesis
The synthesis of (2S)-2-Isoquinolin-1-ylpropan-1-amine involves the reaction of 2-aminopropane with isoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of (R)-(2S)-2-Isoquinolin-1-ylpropan-1-amine and (S)-(2S)-2-Isoquinolin-1-ylpropan-1-amine, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-Isoquinolin-1-ylpropan-1-amine has been investigated for its potential use as a treatment for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. Studies have shown that this compound acts as a dopamine reuptake inhibitor and a norepinephrine releasing agent, which may help to improve cognitive function and mood.
Propiedades
IUPAC Name |
(2S)-2-isoquinolin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILLUBNZUCEAL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655485.png)
![2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2655487.png)



![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)
![3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea](/img/structure/B2655495.png)


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)

